molecular formula C29H42O5 B3025931 Sesquicillin A

Sesquicillin A

Cat. No.: B3025931
M. Wt: 470.6 g/mol
InChI Key: XYRWDMXUDDAXMF-JJPZVYOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sesquicillin A is an insecticidal antibiotic that belongs to the class of fungal metabolites. It was initially isolated from the culture broth of the fungus Albophoma species FKI-1778. This compound is known for its pyrano-diterpene skeleton and exhibits a variety of biological activities, including inhibitory effects on the growth of Artemia salina (brine shrimp) and Jurkat cells .

Mechanism of Action

Target of Action

Sesquicillin A, a fungal metabolite isolated from Albophoma sp. FKI-1778, exhibits insecticidal properties . The primary targets of this compound are Artemia salina (brine shrimps) and Jurkat cells . These targets play a crucial role in the compound’s insecticidal and cytotoxic activities.

Mode of Action

It is known that this compound interacts with its targets, leading to inhibitory activity against the growth of artemia salina and jurkat cells . This interaction results in changes that contribute to its insecticidal and cytotoxic properties.

Biochemical Pathways

This compound affects certain biochemical pathways, leading to its observed biological activities. All sesquicillins, including this compound, share a common pyrano-diterpene skeleton . This structure is likely involved in the compound’s interaction with its targets and the subsequent effects on biochemical pathways.

Pharmacokinetics

It is soluble in dmso and methanol, but insoluble in water and hexane These properties may influence its bioavailability and distribution within organisms

Result of Action

The result of this compound’s action is the inhibition of growth in its targets. It exhibits potent activity against Artemia salina, with a minimum inhibitory concentration (MIC) value of 6.25 μg/ml . It also shows cytotoxic activity against Jurkat cells . These effects at the molecular and cellular levels contribute to its insecticidal and cytotoxic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sesquicillin A is typically obtained through the cultivation of the fungus Albophoma species FKI-1778 in a nutrient medium. The fermentation process involves growing the fungus under controlled conditions, followed by extraction and purification of the compound using various chromatographic techniques .

Industrial Production Methods: The industrial production of this compound involves large-scale fermentation of the Albophoma species. The process includes optimizing the growth conditions to maximize yield, followed by extraction and purification using advanced chromatographic methods. The use of bioreactors and controlled fermentation parameters ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Sesquicillin A undergoes several types of chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and organometallic compounds.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each exhibiting unique biological activities .

Scientific Research Applications

Sesquicillin A has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of Sesquicillin A: this compound is unique due to its specific inhibitory effects on glucocorticoid-mediated signal transduction and its ability to induce G1 phase arrest in cancer cells. Its distinct chemical structure and biological activities make it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

[(1S,2S,4aR,5R,8aR)-5-[(4-hydroxy-5,6-dimethyl-2-oxopyran-3-yl)methyl]-1,4a-dimethyl-6-methylidene-1-(4-methylpent-3-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42O5/c1-17(2)10-9-14-29(8)24-12-11-18(3)23(28(24,7)15-13-25(29)34-21(6)30)16-22-26(31)19(4)20(5)33-27(22)32/h10,23-25,31H,3,9,11-16H2,1-2,4-8H3/t23-,24-,25+,28-,29+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRWDMXUDDAXMF-JJPZVYOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=O)C(=C1O)CC2C(=C)CCC3C2(CCC(C3(C)CCC=C(C)C)OC(=O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC(=O)C(=C1O)C[C@@H]2C(=C)CC[C@@H]3[C@@]2(CC[C@@H]([C@@]3(C)CCC=C(C)C)OC(=O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.